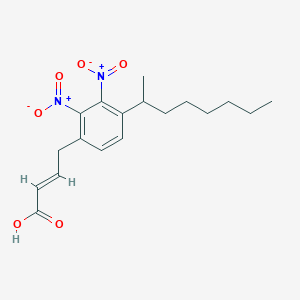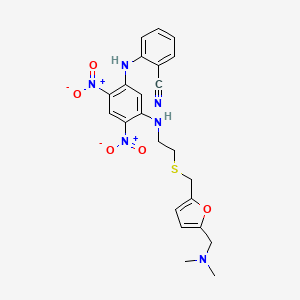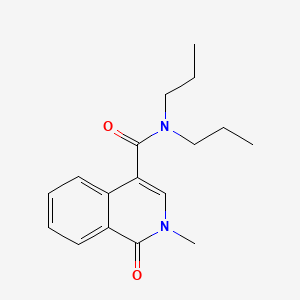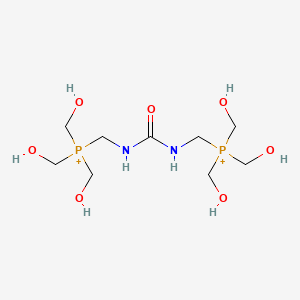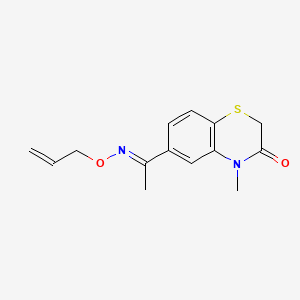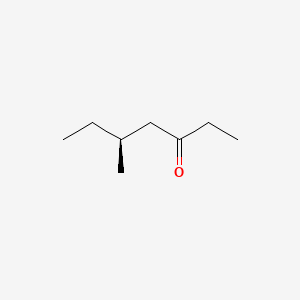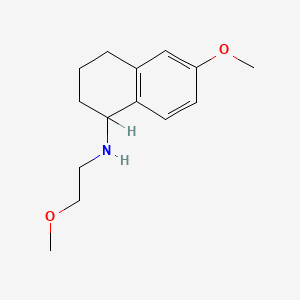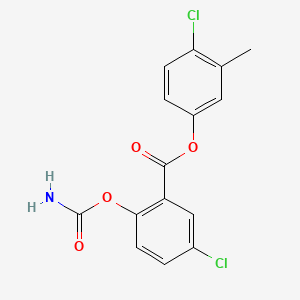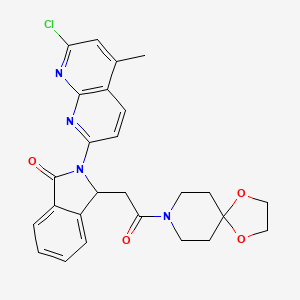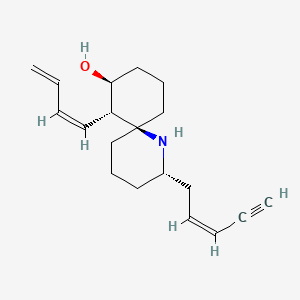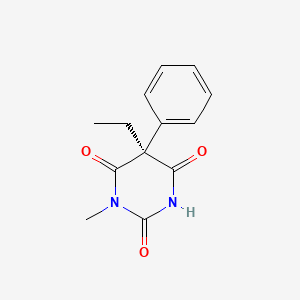
(+)-Mephobarbitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Mephobarbitol: is a chiral barbiturate derivative known for its sedative and hypnotic properties. It is a stereoisomer of mephobarbital, which is used in the treatment of epilepsy and as a sedative. The compound is characterized by its ability to modulate the central nervous system, making it valuable in medical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Mephobarbitol typically involves the condensation of urea with malonic acid derivatives in the presence of a strong base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the barbiturate ring. The stereochemistry is controlled by using chiral catalysts or starting materials.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (+)-Mephobarbitol can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of this compound can yield reduced forms of the compound, which may have different pharmacological properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the barbiturate ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (+)-Mephobarbitol is used as a model compound to study the reactivity and stereochemistry of barbiturates. It serves as a reference for developing new synthetic methodologies and understanding reaction mechanisms.
Biology: In biological research, this compound is used to study the effects of barbiturates on the central nervous system. It helps in understanding the interaction of these compounds with neurotransmitter receptors and their impact on neuronal activity.
Medicine: Medically, this compound is investigated for its potential use in treating epilepsy and other neurological disorders. Its sedative properties make it a candidate for developing new therapeutic agents for anxiety and sleep disorders.
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of other barbiturate derivatives. It also serves as a standard for quality control and analytical testing.
Wirkmechanismus
Molecular Targets and Pathways: (+)-Mephobarbitol exerts its effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory action of GABA, leading to sedative and hypnotic effects. The compound binds to specific sites on the GABA receptor complex, increasing the duration of chloride ion channel opening and hyperpolarizing the neuronal membrane.
Vergleich Mit ähnlichen Verbindungen
Mephobarbital: A racemic mixture of which (+)-Mephobarbitol is one stereoisomer.
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.
Pentobarbital: Known for its use in anesthesia and euthanasia.
Uniqueness: this compound is unique due to its chiral nature, which can result in different pharmacological effects compared to its racemic mixture or other barbiturates. Its specific interaction with GABA receptors and the resulting stereospecific effects make it a valuable compound for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
2671-99-0 |
|---|---|
Molekularformel |
C13H14N2O3 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
(5S)-5-ethyl-1-methyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H14N2O3/c1-3-13(9-7-5-4-6-8-9)10(16)14-12(18)15(2)11(13)17/h4-8H,3H2,1-2H3,(H,14,16,18)/t13-/m0/s1 |
InChI-Schlüssel |
ALARQZQTBTVLJV-ZDUSSCGKSA-N |
Isomerische SMILES |
CC[C@@]1(C(=O)NC(=O)N(C1=O)C)C2=CC=CC=C2 |
Kanonische SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


